molecular formula C11H13NO5 B2913968 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid CAS No. 1016704-64-5

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2913968
CAS No.: 1016704-64-5
M. Wt: 239.227
InChI Key: GNWQCOSXAHXKNU-UHFFFAOYSA-N
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Description

“3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1016704-64-5 . It has a molecular weight of 239.23 . The IUPAC name for this compound is 3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Luminescent Properties

One significant area of application is in the synthesis of lanthanide coordination compounds, where derivatives similar to 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid are employed as ligands. These compounds demonstrate how substituents influence the photophysical properties of the resulting complexes. For example, electron-releasing and withdrawing groups on the benzoate ligand can significantly affect the luminescence of terbium(III) complexes, demonstrating the potential for creating tailored luminescent materials for various applications (Sivakumar et al., 2010).

Chemical Reactivity and Structural Analysis

Research into the structural and reactivity parameters of closely related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insights into their potential chemical applications. Studies focusing on vibrational analysis, reactivity descriptors, and molecular properties help predict the behavior of these compounds in various reactions. Such research underpins the development of new synthetic strategies and materials, showcasing the versatility of these benzoic acid derivatives (Yadav et al., 2022).

Environmental and Biological Applications

The study of methoxy- and hydroxybenzoic acids under irradiation reveals processes like demethoxylation and hydroxylation, which are crucial for understanding the degradation of these compounds in environmental contexts. This research has implications for food irradiation and the fate of similar compounds in natural settings (Gaisberger & Solar, 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQCOSXAHXKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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